molecular formula C26H21BrN2O3 B2842560 chroman-4'-one-3'-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3

chroman-4'-one-3'-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole

Cat. No. B2842560
CAS RN: 1177910-05-2
M. Wt: 489.369
InChI Key: FIHWJNJCWJJMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole is a useful research compound. Its molecular formula is C26H21BrN2O3 and its molecular weight is 489.369. The purity is usually 95%.
BenchChem offers high-quality chroman-4'-one-3'-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about chroman-4'-one-3'-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Synthesis and Structural Diversity

Spiro[pyrrolidin-3,3'-oxindole] derivatives, which share a core structure with the compound , have been synthesized through enantioselective organocatalytic approaches. These methods offer high enantiopurity and structural diversity, providing a pathway to medicinal chemistry applications due to the biological activities associated with spirooxindole derivatives. The synthesis employs asymmetric catalytic 1,3-dipolar cycloadditions, yielding products with high yield and excellent stereoselectivities under mild conditions (Chen et al., 2009).

Biological Activity and Potential Applications

Research has highlighted the synthesis of spiro(oxindole-3,2’-pyrrolidine) derivatives, showcasing a broad spectrum of biological activities. A study demonstrated the potential of these compounds in exhibiting potent anticancer activity, specifically by activating pro-apoptotic genes p53 and caspase 7, although they showed no antibacterial activity and were non-cytotoxic up to a certain concentration (Vidya et al., 2019).

Divergent Syntheses and Chemical Diversity

The construction of spirooxindoles, including those with chroman, chromen, and 2H-benzofuran derivatives, has been achieved via efficient cycloaddition reactions. This approach allows for the creation of compounds with rich structural decoration and potential for diverse chemical and biological applications (Shi et al., 2020).

Advanced Characterization Techniques

Studies involving spiro[pyrrolidine-2,3'-oxindoles] have utilized advanced NMR, mass spectral, and X-ray structural characterization to elucidate the complex structures of these compounds. This detailed characterization underpins the understanding of their potential applications in various scientific and pharmaceutical fields (Laihia et al., 2006).

properties

InChI

InChI=1S/C26H21BrN2O3/c1-29-14-19(16-8-2-5-11-20(16)27)25(15-32-22-13-7-3-9-17(22)23(25)30)26(29)18-10-4-6-12-21(18)28-24(26)31/h2-13,19H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHWJNJCWJJMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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